molecular formula C11H18ClNO3 B2382745 Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate CAS No. 731012-11-6

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

Cat. No.: B2382745
CAS No.: 731012-11-6
M. Wt: 247.72
InChI Key: AVZSMRMIZSTDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol This compound is used in various research applications, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted piperidine derivatives.

    Oxidation: Formation of oxidized piperidine derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Hydrolysis: Formation of piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
  • Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
  • Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Its combination of a piperidine ring with a chloropropanoyl group makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-3-16-11(15)9-4-6-13(7-5-9)10(14)8(2)12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSMRMIZSTDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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